![molecular formula C16H16N2O2 B7585029 [4-(pyrrolidine-1-carbonyl)phenyl]-(1H-pyrrol-3-yl)methanone](/img/structure/B7585029.png)
[4-(pyrrolidine-1-carbonyl)phenyl]-(1H-pyrrol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(pyrrolidine-1-carbonyl)phenyl]-(1H-pyrrol-3-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PPMP and is a derivative of the natural product, manzamine A. PPMP has been studied for its various properties, including its synthesis method, mechanism of action, biochemical and physiological effects, and future directions.
Mechanism of Action
PPMP has been shown to inhibit the activity of the enzyme, sphingosine kinase 1 (SK1), which is involved in the production of sphingosine-1-phosphate (S1P). S1P is a bioactive lipid that is involved in various cellular processes, including cell proliferation, survival, and migration. Inhibition of SK1 by PPMP leads to a decrease in S1P levels, which ultimately leads to the inhibition of cancer cell growth and migration.
Biochemical and Physiological Effects:
PPMP has been shown to have various biochemical and physiological effects on cancer cells, including the induction of apoptosis, inhibition of cell proliferation, and inhibition of cell migration. PPMP has also been shown to have neuroprotective effects, including the inhibition of oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
PPMP has several advantages for lab experiments, including its high potency and specificity towards SK1 inhibition. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Future Directions
For PPMP research include the development of more potent and selective SK1 inhibitors, the investigation of PPMP's potential use as a therapeutic agent for neurodegenerative diseases, and the study of PPMP's effects on other cellular processes, such as autophagy and epigenetic regulation.
Synthesis Methods
The synthesis of PPMP involves the reaction of 4-(1H-pyrrol-3-yl)benzaldehyde with pyrrolidine-1-carbonyl chloride in the presence of a base. The product is then treated with methanolic hydrochloric acid to obtain [4-(pyrrolidine-1-carbonyl)phenyl]-(1H-pyrrol-3-yl)methanone. This method has been optimized to produce high yields of PPMP with good purity.
Scientific Research Applications
PPMP has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. PPMP has been shown to have significant anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been studied for its potential use as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases.
properties
IUPAC Name |
[4-(pyrrolidine-1-carbonyl)phenyl]-(1H-pyrrol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c19-15(14-7-8-17-11-14)12-3-5-13(6-4-12)16(20)18-9-1-2-10-18/h3-8,11,17H,1-2,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKEBGZUDLQWMFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)C(=O)C3=CNC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

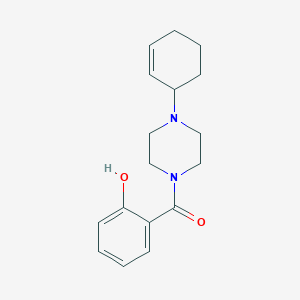
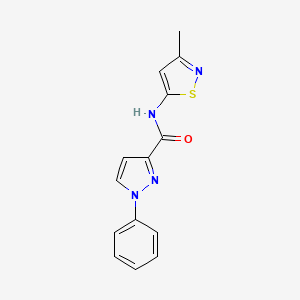
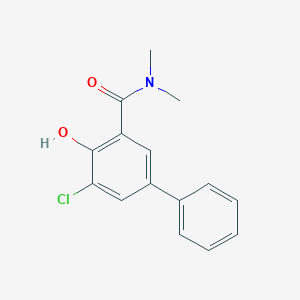
![2-Methoxy-1-(4-methyl-1,4-diazaspiro[5.5]undecan-1-yl)propan-1-one](/img/structure/B7584979.png)
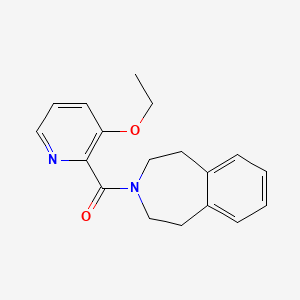
![[2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]-[(3S)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B7585021.png)
![N-[2-(tert-butylamino)-2-oxoethyl]-2-[3-(4-fluorophenyl)pyrazol-1-yl]-N-methylacetamide](/img/structure/B7585032.png)
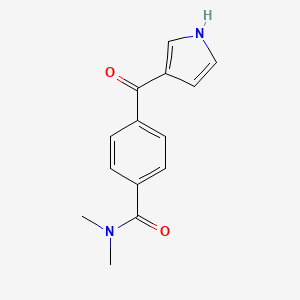
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2-(2-oxobenzo[cd]indol-1-yl)acetamide](/img/structure/B7585039.png)
![2-[(2-Chlorophenyl)methyl]-7-thia-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B7585043.png)
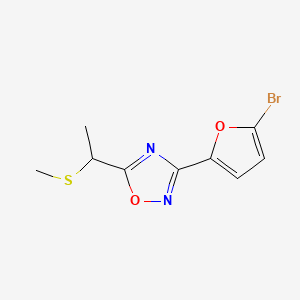

![3-[(1-Methylpyrazol-3-yl)amino]-1-propan-2-ylpyrrolidin-2-one](/img/structure/B7585066.png)
